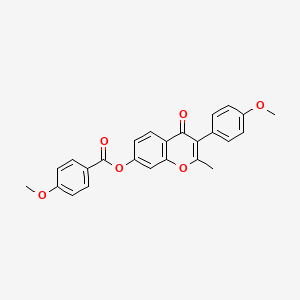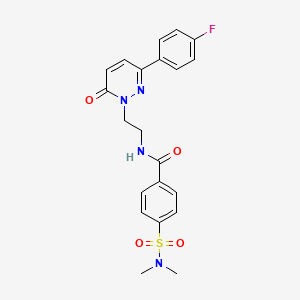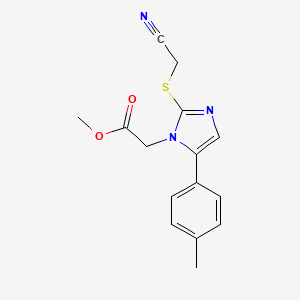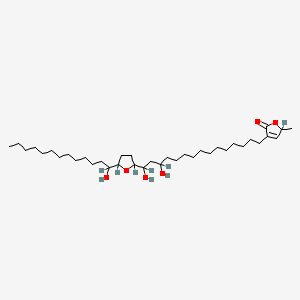![molecular formula C18H18F3N3O3S B2929050 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-38-6](/img/structure/B2929050.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups, including a tetrahydrothiophene ring, a trifluoromethyl group, a phenyl ring, and a pyrazole ring. These groups are common in many pharmaceutical and agrochemical compounds .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds have been a focus, with studies demonstrating the formation of complex structures and detailed analysis of their molecular configurations. For instance, the synthesis and crystal structure of related pyrazole derivatives were examined, providing insights into their chemical properties and potential applications in material science or pharmaceuticals (Prabhuswamy et al., 2016), (Kumara et al., 2018).
Biological and Pharmacological Activities
- A significant amount of research has been conducted on the biological activities of similar compounds, particularly focusing on their antimicrobial, antifungal, and antitumor properties. Studies have revealed that certain pyrazole derivatives show potent activities against various microbial and cancer cell lines, suggesting their potential as therapeutic agents (Sharshira & Hamada, 2012), (Fahim et al., 2019).
Molecular Docking and QSAR Studies
- Some studies have focused on the molecular docking and quantitative structure-activity relationship (QSAR) analyses of pyrazole derivatives. These studies are crucial for understanding how these compounds interact with biological targets and for guiding the design of more effective drugs (Dhevaraj et al., 2019), (Palkar et al., 2017).
Chemical Reactivity and Stability
- The chemical reactivity and stability of similar compounds have been assessed, providing valuable information for their potential use in various chemical processes or as building blocks for more complex molecules (El-Azab et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing pyrazole derivatives have been explored, such as microwave-assisted synthesis, which offers advantages in terms of efficiency and environmental impact (Hu et al., 2011).
Environmental and Ecotoxicological Effects
- Research has also been conducted on the environmental and ecotoxicological effects of pyrazole derivatives. For example, studies on the protective effects of pyrazolecarboxamide derivatives against lead nitrate-induced oxidative stress in aquatic species highlight the potential environmental impact of these compounds (Soliman et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZEILMTPRJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)




